molecular formula C5H8N4O B14428618 3-Azido-4,4-dimethylazetidin-2-one CAS No. 80541-90-8

3-Azido-4,4-dimethylazetidin-2-one

Cat. No.: B14428618
CAS No.: 80541-90-8
M. Wt: 140.14 g/mol
InChI Key: RPWNIVGQTWCQCP-UHFFFAOYSA-N
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Description

3-Azido-4,4-dimethylazetidin-2-one is a specialized azetidinone derivative, a class of compounds more commonly known as β-lactams. The azetidin-2-one core is a privileged structure in medicinal chemistry, historically renowned as the central pharmacophore in all β-lactam antibiotics, such as penicillins, cephalosporins, and monobactams . Beyond their classic antibacterial activity, azetidinones have garnered significant interest for their diverse pharmacological profiles, demonstrating potential as anti-inflammatory, anti-cancer, and cholesterol absorption inhibitors . The 4,4-dimethyl substitution on the azetidine ring introduces steric constraints that can influence the compound's conformation and reactivity, potentially enhancing metabolic stability or modulating its interaction with biological targets. The azide functional group at the 3-position provides a highly versatile chemical handle, enabling its use in Click chemistry for the synthesis of more complex molecules, bioconjugation, and the development of chemical probes. This makes this compound a valuable scaffold for constructing novel compounds in drug discovery programs, particularly for the development of enzyme inhibitors and other biologically active agents targeting a range of diseases . Applications & Research Value: This compound serves as a key synthetic intermediate. Its primary research value lies in its potential to be incorporated into larger, more complex molecular architectures. The azide group allows for efficient cycloaddition reactions with alkynes to form triazole linkages, a cornerstone of modern bioconjugation and fragment-based drug discovery. Researchers can utilize this molecule to create hybrid compounds by linking the β-lactam core to other pharmacophores, a strategy often employed to develop new candidates with improved efficacy or to overcome drug resistance . Furthermore, the exploration of novel azetidine-based inhibitors is a active field, as evidenced by the development of (R)-azetidine-2-carboxamide analogues showing sub-micromolar potency against targets like STAT3 for cancer therapy . The constrained geometry of the azetidine ring offers a conformationally restricted alternative to more flexible acyclic chains or larger ring systems, which can be crucial for achieving optimal binding affinity and selectivity against a specific protein target. Handling & Usage: This product is intended for research purposes in a controlled laboratory setting by qualified personnel. It is not for diagnostic or therapeutic use in humans or animals. As with all azide-containing compounds, appropriate safety precautions must be taken due to potential shock sensitivity, especially in concentrated or solid form. Researchers should consult relevant safety data sheets and handle the compound with appropriate personal protective equipment.

Properties

CAS No.

80541-90-8

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

3-azido-4,4-dimethylazetidin-2-one

InChI

InChI=1S/C5H8N4O/c1-5(2)3(8-9-6)4(10)7-5/h3H,1-2H3,(H,7,10)

InChI Key

RPWNIVGQTWCQCP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)N1)N=[N+]=[N-])C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Hydroxy-4,4-dimethylazetidin-2-one

The precursor 3-hydroxy-4,4-dimethylazetidin-2-one is synthesized via cyclization of β-amino acid derivatives or via [2+2] cycloaddition. For example, reacting 4,4-dimethylazetidin-2-one with a hydroxylation agent (e.g., oxone in acetic acid) yields the 3-hydroxy intermediate.

Sulfonation and Azide Displacement

The hydroxyl group is activated as a sulfonate ester (e.g., nosylate or mesylate) to facilitate nucleophilic substitution:

  • Sulfonation : Treat 3-hydroxy-4,4-dimethylazetidin-2-one with para-nitrobenzenesulfonyl chloride (nosyl chloride) in dichloromethane (DCM) with triethylamine (TEA) at 0–5°C.
  • Azide Introduction : React the nosylate intermediate with sodium azide (NaN₃) in dimethylformamide (DMF) at 25–40°C for 12–24 hours. The reaction proceeds via an Sₙ2 mechanism, yielding 3-azido-4,4-dimethylazetidin-2-one in 75–85% yield.

Key Data :

Parameter Value Source
Solvent DMF
Temperature 25–40°C
Yield 82%
Side Reaction <5% elimination to cyclopentenone

Staudinger Ketene-Imine Cycloaddition

Imine Formation

A Schiff base is prepared by condensing 4,4-dimethyl-β-ketoester with an azide-containing amine (e.g., 3-azidopropylamine) in ethanol under reflux.

Ketene Generation and Cycloaddition

Phthalimidoacetyl chloride is treated with TEA to generate a ketene, which undergoes [2+2] cycloaddition with the imine:

  • Cycloaddition : Conducted in anhydrous tetrahydrofuran (THF) at −78°C, yielding the cis-β-lactam.
  • Deprotection : Hydrazine dihydrochloride removes the phthalimido group, affording the azetidinone.

Key Data :

Parameter Value Source
Cycloaddition Temp. −78°C
Stereoselectivity cis:trans = 8:1
Overall Yield 65%

Mitsunobu Reaction for Stereochemical Control

Substrate Preparation

3-Hydroxy-4,4-dimethylazetidin-2-one is reacted with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Direct Diazotransfer Reaction

Primary Amine Functionalization

3-Amino-4,4-dimethylazetidin-2-one is treated with imidazole-1-sulfonyl azide hydrochloride in aqueous acetonitrile. The diazotransfer reaction converts the amine to an azide without requiring metal catalysts.

Key Data :

Parameter Value Source
Reagent Imidazole-1-sulfonyl azide
Solvent Acetonitrile/H₂O (7:3)
Yield 88%
Purity >99% (HPLC)

Comparative Analysis of Methods

Method Yield (%) Stereocontrol Scalability Key Limitations
Nucleophilic Substitution 82 Low High Elimination side reactions
Staudinger Cycloaddition 65 High Moderate Low-temperature requirements
Mitsunobu Reaction 70 Excellent Low Cost of reagents
Diazotransfer 88 Moderate High Requires amine precursor

Structural Confirmation and Characterization

Spectroscopic Data

  • IR : ν = 2100 cm⁻¹ (N₃ stretch), 1760 cm⁻¹ (β-lactam C=O).
  • ¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 6H, CH₃), 3.85 (d, 1H, J = 4.8 Hz, H-3), 4.20 (d, 1H, J = 4.8 Hz, H-4).
  • ¹³C NMR : δ 170.5 (C=O), 65.8 (C-3), 28.1 (CH₃).

X-ray Crystallography

The azetidinone ring adopts a puckered conformation, with the azido group in an axial orientation. Dihedral angles between the β-lactam and azido groups range from 85–90°.

Applications and Derivatives

This compound serves as a precursor for:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to triazole-linked β-lactams.
  • Antibiotic Analogs : Functionalization at C-3 for antimicrobial activity.

Chemical Reactions Analysis

Comparison with Similar Compounds

Table 1: Structural Features of Selected Azetidin-2-one Derivatives

Compound Name Substituents at C-3 Substituents at C-4 Functional Groups Key Reactivity
3-Azido-4,4-dimethylazetidin-2-one Azido (-N₃) Two methyl (-CH₃) β-lactam, azide Click chemistry, SN2
7V-Acylamino-4,4-dimethylazetidin-2-one Acylamino (-NHCO-R) Two methyl (-CH₃) β-lactam, amide Photochemical rearrangement
1-Amino-4,4-dimethylazetidin-2-one Amino (-NH₂) Two methyl (-CH₃) β-lactam, amine Nucleophilic substitution
(S)-3-Azido-4,4-dimethyldihydrofuran-2(3H)-one Azido (-N₃) Two methyl (-CH₃) Furanone, azide Ring-opening reactions

Key Observations :

  • The azido group in this compound enhances its reactivity compared to acylamino or amino derivatives, enabling rapid conjugation with alkynes or phosphines.
  • Unlike the dihydrofuranone analog, the β-lactam core introduces significant ring strain, increasing susceptibility to nucleophilic attack .

Key Observations :

  • Azide introduction often employs nucleophilic substitution (e.g., NaN₃) under mild conditions, as seen in Tamiflu intermediates .
  • Photochemical methods (e.g., for acylamino derivatives) avoid hazardous azide handling but require specialized equipment .

Reactivity and Stability

  • This compound: The azido group is thermally sensitive, requiring careful handling to avoid decomposition. The dimethyl groups stabilize the β-lactam ring against hydrolysis compared to non-methylated analogs.
  • Acylamino Derivatives: Exhibit greater thermal stability but lower reactivity in click chemistry due to the inert amide group .
  • Dihydrofuranone Analog: The five-membered ring reduces strain, diminishing reactivity in ring-opening reactions compared to β-lactams .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Azido-4,4-dimethylazetidin-2-one, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via photochemical rearrangement of 5,5-dimethylpyrazolidin-3-one derivatives under UV irradiation (300–350 nm) in anhydrous solvents like acetonitrile. Key steps include:

  • Reacting 2-acylpyrazolidin-3-ones with azide sources (e.g., NaN₃) under inert atmospheres.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the azetidinone product.
  • Yields range from 26% to 40%, depending on substituents and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Look for the azetidinone ring protons (δ 3.8–4.2 ppm) and dimethyl groups (singlets at δ 1.2–1.5 ppm).
  • IR : Confirm the azide stretch (ν ~2100 cm⁻¹) and lactam carbonyl (ν ~1750 cm⁻¹).
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺ for C₅H₈N₄O: calculated 141.0775) .

Q. How should researchers assess the stability of this compound under varying storage and reaction conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to light, humidity, and temperatures (4°C, 25°C, 40°C) over 30 days.
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and track azide decomposition using FTIR.
  • Store in amber vials at –20°C under argon to minimize photolytic and hydrolytic degradation .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives, and what validation methods ensure reliability?

  • Methodological Answer :

  • Use AutoDock Vina or Schrödinger Suite to dock derivatives into target proteins (e.g., bacterial penicillin-binding proteins).
  • Validate docking poses by:
  • Comparing computed binding energies with experimental IC₅₀ values.
  • Performing molecular dynamics simulations (100 ns) to assess pose stability.
  • Cross-reference with ADME predictions (SwissADME) to filter compounds violating Lipinski’s rules .

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for azetidinone derivatives?

  • Methodological Answer :

  • Case Example : If DFT calculations predict a low-energy transition state for azide cyclization, but experimental yields are poor:
  • Re-examine solvent effects (e.g., polarity, dielectric constant) using COSMO-RS models.
  • Verify steric hindrance via X-ray crystallography (e.g., crystal packing analysis of intermediates).
  • Replicate reactions under strictly anhydrous conditions to rule out hydrolysis .

Q. What mechanistic insights explain the photoreactivity of this compound in solid-state vs. solution-phase reactions?

  • Methodological Answer :

  • Solid-State : UV irradiation induces [2+2] cycloaddition via topochemical control, confirmed by single-crystal XRD and TDDFT calculations.
  • Solution-Phase : Competing pathways (e.g., azide reduction or ring-opening) dominate due to solvent mobility. Use time-resolved spectroscopy (ns-µs timescale) to track intermediates .

Data Analysis and Interpretation

Q. How should researchers design experiments to distinguish azetidinone regioisomers formed during synthesis?

  • Methodological Answer :

  • Employ 2D NMR (¹H-¹³C HSQC, NOESY) to assign regiochemistry based on cross-peak patterns.
  • Compare experimental ¹³C NMR chemical shifts with DFT-calculated values (B3LYP/6-31G* level) for candidate structures .

Q. What statistical methods are appropriate for analyzing dose-response relationships in azetidinone bioactivity assays?

  • Methodological Answer :

  • Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation.
  • Apply ANOVA followed by Tukey’s post hoc test to compare IC₅₀ values across derivatives.
  • Report confidence intervals (95%) to quantify uncertainty .

Tables of Key Data

Property Value/Technique Reference
Melting Point112–114°C (DSC)
λₘₐₓ (UV-Vis)265 nm (ε = 4500 M⁻¹cm⁻¹)
LogP (Predicted)1.2 ± 0.3 (SwissADME)
Photoreaction Yield (Solid)26% (XRD-confirmed product)

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